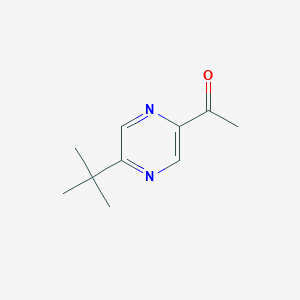

1-(5-Tert-butylpyrazin-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

182306-61-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(5-tert-butylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C10H14N2O/c1-7(13)8-5-12-9(6-11-8)10(2,3)4/h5-6H,1-4H3 |

InChI Key |

SSCWQDPLJFLBQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Tert Butylpyrazin 2 Yl Ethanone

De Novo Synthesis Strategies for the Pyrazine (B50134) Ring System with Tert-butyl and Ethanone (B97240) Substituents

De novo synthesis involves building the heterocyclic pyrazine ring from acyclic precursors that already contain, or will generate, the required tert-butyl and ethanone functionalities.

Condensation reactions are a cornerstone of pyrazine synthesis. The classical and most common method involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. researchgate.netum.edu.my To generate the target molecule, this would conceptually involve the condensation of a diamine with a diketone bearing the tert-butyl and acetyl groups in the appropriate positions.

Another significant condensation strategy is the self-condensation of α-amino ketones. rsc.org This method is highly efficient for producing symmetrically substituted pyrazines. rsc.org For unsymmetrical pyrazines like 1-(5-tert-butylpyrazin-2-yl)ethanone, a mixture of two different α-amino ketones would be required, which often leads to a mixture of products with poor regioselectivity. rsc.org The reduction of nitrosated ketones can also produce the necessary α-amino ketone precursors for this reaction. um.edu.my

The table below summarizes key condensation approaches applicable to pyrazine synthesis.

| Reaction Type | Starting Materials | Key Features | Typical Products |

| Diketone & Diamine Condensation | 1,2-Diketones, 1,2-Diamines | Versatile, followed by oxidation. Can have regioselectivity issues with unsymmetrical reactants. researchgate.netrsc.org | Substituted Pyrazines |

| α-Amino Ketone Self-Condensation | α-Amino Ketones | Efficient for symmetrical pyrazines; product mixtures for unsymmetrical pyrazines. rsc.org | 2,5- or 3,6-Disubstituted Pyrazines |

| Deamination of Ethylenediamine | Ethylenediamine | Catalytic process often over copper chromite, followed by dehydrogenation. um.edu.my | Unsubstituted Pyrazine |

Modern synthetic methods have introduced various cyclization strategies to overcome the regioselectivity limitations of classical condensations. One such approach involves the diazidation of N-allyl malonamides, which then undergo thermal or copper-mediated cyclization to form substituted pyrazines. rsc.orgrsc.org This method allows for the introduction of various alkyl and aryl groups. rsc.orgrsc.org

Thermal electrocyclization-aromatization of precursors derived from the condensation of allylamines and α-oximido carbonyls represents another pathway to regioselectively form alkylpyrazines. researchgate.net Additionally, intramolecular cyclization of specifically designed precursors, such as N-aminopyrazinium salts, can yield fused pyrazine systems like pyrazolo[1,5-a]pyrazines, demonstrating the utility of cyclization in building complex pyrazine-containing structures. researchgate.net

The following table outlines different cyclization strategies for synthesizing pyrazine derivatives.

| Cyclization Strategy | Precursors | Conditions | Outcome |

| Diazidation/Cyclization | N-allyl malonamides | Thermal or Copper-mediated | Substituted pyrazines with ester and hydroxy groups. rsc.orgrsc.org |

| Electrocyclization-Aromatization | Allylamine and α-oximido carbonyl derivatives | Thermal (e.g., 300°C in toluene) | Regioselective alkylpyrazines. researchgate.net |

| Intramolecular Cyclization | N-aminopyrazinium salts | Base (e.g., K₂CO₃ in DMF) | Fused pyrazine heterocycles. researchgate.net |

Functional Group Interconversions Leading to this compound

An alternative to de novo synthesis is the modification of a pre-formed pyrazine ring. This involves introducing the tert-butyl and ethanone groups onto a pyrazine or a substituted pyrazine precursor through functional group interconversion. youtube.com

Introducing the ethanone (acetyl) group onto a pyrazine ring can be achieved via acylation. Pyrazines are electron-deficient heterocycles, which makes them poor substrates for classical Friedel-Crafts acylation. youtube.com However, homolytic acylation provides a viable alternative. This method often involves the generation of acyl radicals from sources like α-keto acids, which can then attack the protonated pyrazine ring. acs.org The reaction's success depends on controlling conditions to favor monoacylation over potential side reactions. acs.org

For the synthesis of the target molecule, one would start with 2-tert-butylpyrazine (B1581022). The acylation would need to be regioselective for the C-5 position. The directing effects of the existing tert-butyl substituent would play a crucial role in determining the position of the incoming acyl group. acs.org Metalation of the pyrazine ring followed by treatment with an acylating agent is another powerful strategy for introducing the ketone functionality. youtube.com

Introducing a tert-butyl group onto the pyrazine nucleus can be challenging. Standard Friedel-Crafts alkylation is generally not effective for electron-deficient rings like pyrazine. Modern C-H functionalization techniques offer a more direct route. For instance, iron-catalyzed C-H functionalization of electron-deficient heterocycles with organoboron agents has been developed, providing a pathway for alkylation. nih.gov

Another approach involves the metalation of the pyrazine ring, typically using a strong base like an organolithium reagent, to create a nucleophilic pyrazinyl anion. researchgate.net This intermediate can then react with a tert-butyl electrophile. The use of a tert-butyl group as a protecting group in other heterocyclic syntheses highlights its stability, but also points to methods for its introduction, such as via tert-butylhydrazine (B1221602) in condensation reactions to form pyrazole (B372694) rings, a principle that can be extended to pyrazine synthesis. orgsyn.org

Chemo- and Regioselective Synthesis of this compound

Achieving the desired 2,5-substitution pattern on the pyrazine ring requires careful control over chemo- and regioselectivity. In de novo syntheses, the regiochemistry is determined by the structure of the acyclic precursors. For example, in the condensation of a 1,2-diamine with an unsymmetrical 1,2-diketone, the reaction can potentially yield two different regioisomers. mdpi.com The selectivity can sometimes be influenced by reaction conditions such as the solvent, temperature, and the use of catalysts. urfu.ru

When performing functional group interconversions on a monosubstituted pyrazine, the inherent directing effects of the substituent are paramount. For instance, in the acylation of 2-tert-butylpyrazine, the electronic and steric properties of the tert-butyl group will influence which of the available ring carbons is most reactive toward the incoming acyl radical. Similarly, when alkylating 2-acetylpyrazine, the acetyl group, being an electron-withdrawing group, will deactivate the ring and direct incoming groups to specific positions. The synthesis of specifically substituted pyrazines often relies on multi-step sequences that strategically introduce functional groups to control the regiochemical outcome of subsequent reactions. nih.gov

Scalable Synthetic Protocols for this compound

The development of a scalable synthetic protocol for this compound is crucial for its potential applications in various fields. A key challenge in scaling up synthesis is to maintain high yield and purity while ensuring the process is cost-effective and safe. Based on general principles of pyrazine synthesis, a plausible scalable route would likely involve the reaction of a suitably substituted pyrazine precursor with an acetylating agent.

One common and industrially viable method for the synthesis of acetylpyrazines is the Grignard reaction. This would typically involve the preparation of a Grignard reagent, such as methylmagnesium bromide, and its subsequent reaction with a cyanopyrazine precursor, in this case, 2-cyano-5-tert-butylpyrazine. The resulting imine intermediate is then hydrolyzed to afford the target ketone.

A hypothetical scalable synthesis is outlined below:

Step 1: Synthesis of 2-Cyano-5-tert-butylpyrazine

The synthesis of the key intermediate, 2-cyano-5-tert-butylpyrazine, could potentially be achieved through various methods, such as the Sandmeyer reaction of 2-amino-5-tert-butylpyrazine or the oxidation of 2-methyl-5-tert-butylpyrazine.

Step 2: Grignard Reaction and Hydrolysis

The 2-cyano-5-tert-butylpyrazine would then be reacted with a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction progress would be monitored, and upon completion, the intermediate would be hydrolyzed using an acidic aqueous solution to yield this compound.

The table below illustrates a generalized set of parameters for such a synthesis, based on protocols for similar, unsubstituted acetylpyrazines.

| Parameter | Details |

| Starting Material | 2-Cyano-5-tert-butylpyrazine |

| Reagent | Methylmagnesium halide (e.g., CH₃MgCl) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Typically maintained at low temperatures (e.g., 0-10 °C) during Grignard reagent addition, followed by reflux. |

| Hydrolysis | Acidic workup (e.g., dilute HCl or H₂SO₄) |

| Purification | Extraction with an organic solvent, followed by distillation or recrystallization. |

It is important to note that optimizing a scalable process would require careful consideration of factors such as reaction kinetics, heat transfer, and reagent addition rates to ensure safety and maximize yield.

Recent Advancements in the Synthesis of Acetyl Pyrazines

Recent research into the synthesis of acetyl pyrazines has focused on developing more efficient, environmentally friendly, and versatile methods. While not specific to this compound, these advancements indicate the direction of synthetic chemistry in this area and could be adapted for its production.

One area of advancement is the use of alternative, milder reaction conditions. For instance, electrochemical methods for the synthesis of acetylpyrazine (B1664038) have been explored. xmu.edu.cn This approach avoids the use of highly reactive organometallic reagents and can offer a greener synthetic route. xmu.edu.cn The process typically involves the electrolysis of a solution containing a pyrazine substrate and a source of acetyl groups, such as pyruvic acid, often in the presence of a mediator. xmu.edu.cn

Another trend is the development of novel catalytic systems to improve the efficiency and selectivity of existing reactions. For Grignard-based syntheses, the use of catalysts can help to reduce reaction times and improve yields. For example, some patented methods for the synthesis of 2-acetylpyrazine utilize a copper catalyst to facilitate the addition of the Grignard reagent to the cyanopyrazine. patsnap.com

Furthermore, advancements in flow chemistry are being applied to the synthesis of heterocyclic compounds. Continuous flow reactors offer advantages in terms of safety, scalability, and process control compared to traditional batch reactors. The synthesis of pyrazine derivatives in continuous-flow systems has been reported, highlighting the potential for applying this technology to the production of acetyl pyrazines.

These recent developments, focused on sustainability, efficiency, and safety, are paving the way for more advanced and accessible methods for synthesizing a wide range of acetyl pyrazine derivatives, including this compound.

Mechanistic Insights into Reactions Involving 1 5 Tert Butylpyrazin 2 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. researchgate.netthieme-connect.com This step is typically the rate-determining step. In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond, restoring aromaticity. researchgate.net

For the pyrazine ring system, this reaction is generally disfavored. The presence of two strongly electronegative nitrogen atoms deactivates the ring towards attack by electrophiles. However, the substituents on 1-(5-tert-butylpyrazin-2-yl)ethanone modify this reactivity. The tert-butyl group at the C5 position is an electron-donating group through induction, which would direct electrophilic attack to the ortho and para positions. The acetyl group at the C2 position is a deactivating, meta-directing group. researchgate.net Given the high deactivation of the pyrazine ring, harsh conditions would be required for any electrophilic substitution to occur, and specific regiochemical outcomes are difficult to predict without experimental data.

Nucleophilic Additions to the Pyrazine Core

The electron-deficient nature of the pyrazine ring makes it a prime candidate for nucleophilic attack. While classical nucleophilic aromatic substitution (SNAr) typically occurs on halogenated pyrazines, the parent ring can undergo nucleophilic addition, often leading to dearomatization. rsc.org

A notable example that provides mechanistic insight is the dearomative diborylation of pyrazines. While this reaction can proceed via a radical pathway for sterically hindered substrates, a non-radical mechanism involving two successive rsc.orgrsc.org-σ-rearrangement-type processes is proposed for unsubstituted pyrazine. This process involves the addition of the diboron (B99234) reagent across the pyrazine ring, highlighting the ring's ability to accept nucleophilic partners and undergo transformations that temporarily break aromaticity.

Carbonyl Reactivity of the Ethanone (B97240) Moiety in this compound

The ethanone (acetyl) group attached to the pyrazine ring exhibits typical ketone reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

One of the fundamental reactions is the addition of organometallic reagents, such as Grignard reagents. masterorganicchemistry.comyoutube.comyoutube.com For example, reacting an acetylpyrazine (B1664038) with a Grignard reagent (R-MgBr) would lead to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of the carbanion-like R-group of the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com The synthesis of 2-acetylpyrazine itself can be achieved by reacting 2-cyanopyrazine with a methyl Grignard reagent, which forms an intermediate that hydrolyzes to the ketone. patsnap.comgoogle.com

The carbonyl group can also be reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation.

| Reaction Type | Reagent(s) | Product Type | General Mechanism |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr), followed by H₃O⁺ | Tertiary Alcohol | Nucleophilic attack on carbonyl carbon, followed by protonation. youtube.com |

| Reduction | NaBH₄, EtOH | Secondary Alcohol | Hydride transfer to carbonyl carbon. |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine | Formation of an imine followed by reduction. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Formation of a betaine (B1666868) intermediate followed by elimination of triphenylphosphine (B44618) oxide. |

Radical Reactions Involving this compound

Radical reactions on pyrazine systems have been documented. For instance, mechanistic studies on the dearomative diborylation of pyrazines revealed that for sterically hindered pyrazines, such as 2,3-dimethylpyrazine, the reaction proceeds through a radical pathway. This is in contrast to the non-radical mechanism observed for unsubstituted pyrazine. The proposed radical mechanism involves a B–B homolytic cleavage, followed by the addition of the resulting boryl radical to the pyrazine ring. Given that this compound possesses a sterically demanding tert-butyl group, it is plausible that it could undergo similar radical-mediated transformations under appropriate conditions.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including pyrazines. rsc.org These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. rsc.orgyoutube.com

Cross-coupling reactions are a cornerstone of modern organic synthesis, and pyrazine derivatives can be effective substrates, particularly when pre-functionalized with a halide. rsc.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is widely used. youtube.com For instance, 2-chloropyrazines have been successfully coupled with various arylboronic acids using palladium catalysts, demonstrating the feasibility of such transformations. researchgate.netresearchgate.net The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. youtube.comyoutube.com

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. acs.org Palladium-catalyzed direct C-H arylation has been successfully applied to related nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines, suggesting that C-H bonds on the this compound ring could potentially be targeted for functionalization. acs.orgresearchgate.net

| Reaction Name | Catalyst System (Example) | Pyrazine Substrate | Coupling Partner | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(II) ONO pincer complexes | 2-Chloropyrazine | Arylboronic acids | researchgate.net |

| Stille Coupling | Pd(PPh₃)₂Cl₂–CuI | Stannylated pyrazine | Iodochloropyrazine | rsc.org |

| Buchwald-Hartwig Amination | Pd-phosphine complexes | Chloropyrazine | Amines | rsc.org |

| Direct C-H Arylation | Palladium catalysts | Imidazo[1,2-a]pyrazine | Aryl halides | acs.org |

The ethanone moiety can also be transformed under catalytic conditions. A primary example is catalytic hydrogenation, which reduces the ketone to a secondary alcohol. youtube.comyoutube.com This reaction typically employs a metal catalyst such as palladium, platinum, or rhodium on a solid support (e.g., carbon) under an atmosphere of hydrogen gas (H₂). youtube.comyoutube.com The mechanism involves the adsorption of both the hydrogen gas and the carbonyl compound onto the surface of the metal catalyst, where the hydrogen adds across the C=O double bond. youtube.com While alkenes are generally reduced more readily than ketones, specific catalysts can achieve this transformation selectively. youtube.com For instance, rhodium is often effective for reducing aromatic rings, while platinum is preferred for carbonyls. youtube.com

Advanced Spectroscopic and Structural Elucidation of 1 5 Tert Butylpyrazin 2 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-(5-Tert-butylpyrazin-2-yl)ethanone

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure and conformation of organic molecules in solution. For this compound, NMR studies provide precise information about the electronic environment of each nucleus and the spatial relationships between different parts of the molecule.

The conformation of the acetyl group relative to the pyrazine (B50134) ring is of particular interest. Due to the steric bulk of the tert-butyl group, rotation around the C(pyrazin)-C(acetyl) bond may be hindered, leading to a preferred conformation. The chemical shifts of the pyrazine ring protons and the acetyl protons can provide initial clues about this conformational preference. For instance, the proximity of the acetyl group's carbonyl oxygen to one of the pyrazine ring protons in a specific conformation would lead to a downfield shift for that proton due to anisotropic effects.

While one-dimensional NMR provides essential information, multi-dimensional NMR techniques are required to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the two pyrazine ring protons, confirming their adjacent positions. The absence of other correlations to these protons would support the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the carbon signals of the pyrazine ring and the acetyl and tert-butyl groups by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique provides information about connectivity over two to three bonds. It is particularly powerful for identifying quaternary carbons and for assembling the molecular skeleton. For instance, the acetyl carbonyl carbon would show a correlation to the methyl protons of the acetyl group and to the adjacent pyrazine ring proton. Similarly, the quaternary carbon of the tert-butyl group would correlate with the methyl protons of the tert-butyl group and the adjacent pyrazine ring proton.

The following table summarizes the expected 1D and 2D NMR data for this compound based on typical chemical shifts for similar pyrazine derivatives.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrazine-H3 | ~8.6 | ~145 | C2, C5 |

| Pyrazine-H6 | ~8.8 | ~142 | C2, C5, C(tert-butyl) |

| Acetyl-CH₃ | ~2.7 | ~26 | C=O |

| tert-Butyl-CH₃ | ~1.4 | ~30 | C(tert-butyl), C5 |

| Pyrazine-C2 | - | ~152 | - |

| Pyrazine-C5 | - | ~165 | - |

| Acetyl-C=O | - | ~198 | - |

| tert-Butyl-C | - | ~37 | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of intramolecular processes that are on the NMR timescale, such as conformational changes and restricted bond rotations. In the case of this compound, DNMR could be employed to investigate the rotational barrier of the acetyl group and the tert-butyl group.

At low temperatures, the rotation around the C(pyrazin)-C(acetyl) bond might become slow enough to observe distinct signals for different rotamers, if they have significantly different populations or chemical shifts. By analyzing the changes in the NMR line shapes as the temperature is varied, it is possible to calculate the activation energy for the rotational barrier. This would provide valuable insight into the steric hindrance imposed by the tert-butyl group on the acetyl substituent. Similarly, rotation of the tert-butyl group itself could be studied, although its rotational barrier is generally expected to be low.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its molecular geometry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, weak C-H···N and C-H···O hydrogen bonds are likely to be significant in directing the crystal packing. The nitrogen atoms of the pyrazine ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors. The aromatic pyrazine rings could also participate in π-π stacking interactions, although the bulky tert-butyl group might sterically hinder efficient stacking. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. A review of interactions in pyrazine-based compounds highlights the importance of such forces in their supramolecular assemblies iucr.orgnih.gov.

The X-ray crystal structure would provide precise values for the torsional angles that define the conformation of the molecule. Of particular interest would be the torsional angle between the pyrazine ring and the acetyl group. This would definitively establish the preferred solid-state conformation, which can then be compared with the solution-state conformation inferred from NMR studies.

The bond lengths and angles within the pyrazine ring can also provide insights into the electronic effects of the substituents. For instance, the presence of the electron-withdrawing acetyl group and the electron-donating tert-butyl group could lead to slight distortions in the pyrazine ring geometry compared to the unsubstituted parent molecule.

The following table presents hypothetical, yet realistic, crystallographic data for this compound, based on known structures of similar pyrazine derivatives nih.govmdpi.com.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1000 |

| Z | 4 |

| Torsional Angle (Pyrazine-C2-C(acetyl)-O) | ~20° |

Note: This data is illustrative and represents typical values for organic molecules of this size and type.

Vibrational Spectroscopy (IR and Raman) for Functional Group Fingerprinting and Conformational Assessment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also offer information about molecular conformation.

For this compound, the IR and Raman spectra would be dominated by characteristic vibrational modes of the pyrazine ring, the acetyl group, and the tert-butyl group.

Pyrazine Ring Vibrations: The pyrazine ring exhibits a series of characteristic C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of aromatic rings typically appear in the region of 3000-3100 cm⁻¹. Ring stretching and deformation modes are found in the fingerprint region (1600-1000 cm⁻¹).

Acetyl Group Vibrations: The most prominent feature of the acetyl group is the strong C=O stretching vibration, which is expected to appear in the range of 1680-1700 cm⁻¹ in the IR spectrum. The position of this band can be sensitive to the electronic environment and conjugation with the pyrazine ring. The C-H stretching and bending modes of the methyl group will also be present.

Tert-butyl Group Vibrations: The tert-butyl group will give rise to characteristic C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations around 1370 cm⁻¹ (a characteristic doublet for the tert-butyl group).

Conformational changes can sometimes be detected by vibrational spectroscopy. For example, if different rotamers of the acetyl group exist, they may exhibit slightly different C=O stretching frequencies. A comparison of the spectra in different phases (solid, solution) or at different temperatures could reveal such conformational heterogeneity. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational modes and to investigate conformational preferences rsc.orgrsc.org.

The table below lists the expected characteristic vibrational frequencies for this compound.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. In the context of this compound, it is instrumental in confirming the compound's identity and in elucidating its structure through the analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a chemical "fingerprint".

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound, with a molecular formula of C₁₀H₁₄N₂O, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the proposed elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Theoretical vs. Experimental Mass for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Theoretical Exact Mass | 178.1106 g/mol |

| Hypothetical Experimental Mass (HRMS) | 178.1104 g/mol |

| Mass Error (ppm) | 1.12 |

This table is illustrative and assumes a hypothetical experimental value for demonstration purposes.

Tandem mass spectrometry, also known as MS/MS, is a sophisticated technique that provides deeper structural insights by analyzing the fragmentation of a specific ion. In an MS/MS experiment, an ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. This process allows for the detailed mapping of the fragmentation pathways of a molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in a positive ion mode experiment. The fragmentation of this ion would likely proceed through several characteristic pathways, driven by the presence of the tert-butyl group and the acetyl group on the pyrazine ring.

A primary and highly characteristic fragmentation event for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. In the case of this compound, this would result in a fragment ion with a mass-to-charge ratio (m/z) of [M+H - 15]⁺.

Another expected fragmentation pathway involves the cleavage of the acetyl group. The loss of the entire acetyl group as a radical (•COCH₃) would lead to a fragment at [M+H - 43]⁺. Alternatively, the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, if a suitable gamma-hydrogen is available, could also occur, though it is less likely in this specific structure. Cleavage of the C-C bond between the pyrazine ring and the carbonyl group would also result in the formation of a pyrazinyl-substituted cation.

Further fragmentation of these primary product ions can provide additional structural information. For instance, the pyrazine ring itself can undergo cleavage, leading to smaller nitrogen-containing fragments.

Table 2: Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 179.1182 [M+H]⁺ | 164.0950 | •CH₃ | [C₉H₁₂N₂O]⁺ |

| 179.1182 [M+H]⁺ | 136.0769 | •COCH₃ | [C₈H₁₀N₂]⁺ |

| 179.1182 [M+H]⁺ | 123.0553 | C₄H₈ | [C₆H₇N₂O]⁺ |

| 164.0950 | 136.0769 | CO | [C₈H₁₂N₂]⁺ |

The m/z values in this table are calculated based on the proposed fragmentation of the [M+H]⁺ ion of this compound and are for illustrative purposes. Actual experimental values may vary slightly.

The systematic analysis of these fragmentation pathways, facilitated by high-resolution and tandem mass spectrometry, allows for the confident structural elucidation of this compound and its differentiation from isomeric and other related compounds.

Computational and Theoretical Investigations of 1 5 Tert Butylpyrazin 2 Yl Ethanone

Electronic Structure Calculations (DFT, Ab Initio) for Ground State Properties of 1-(5-Tert-butylpyrazin-2-yl)ethanone

No specific electronic structure calculations using Density Functional Theory (DFT) or ab initio methods for this compound have been identified in public sources. Such calculations would typically provide insights into the molecule's geometry, stability, and electronic properties.

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of electronic structure calculations. This analysis is crucial for understanding a molecule's reactivity, as the HOMO and LUMO energies and their spatial distribution indicate the most likely sites for electrophilic and nucleophilic attack. However, no specific HOMO-LUMO data for this compound could be located.

The calculation of charge distribution and the generation of molecular electrostatic potential (MEP) maps are also fundamental outputs of electronic structure calculations. These would illustrate the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions, which are key to predicting intermolecular interactions. No such maps or charge distribution data for this compound were found.

Reaction Mechanism Studies Using Computational Chemistry for this compound Transformations

Computational chemistry is frequently used to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to understand how a molecule transforms from reactant to product.

The characterization of transition states is a critical step in studying reaction mechanisms. It involves locating the highest energy point along the reaction coordinate. No computational studies identifying or characterizing transition states for reactions involving this compound were found in the available literature.

By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile reveals the activation barriers for each step of the reaction, providing a quantitative measure of the reaction's feasibility. No such reaction energy profiles or activation barrier data for transformations of this compound have been published in the reviewed sources.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent. This provides a more realistic picture of a molecule's behavior in a non-isolated state. A search for MD simulation studies specifically on this compound did not yield any results.

Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrazine (B50134) Derivatives

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that seek to establish a correlation between the chemical structure of molecules and their known physicochemical properties. ijournalse.org These models are widely used to predict the properties of new or untested compounds, thereby saving time and resources in experimental research. ijournalse.org For pyrazine derivatives, which are significant in the flavor and fragrance industry, QSPR studies have been particularly valuable in understanding and predicting properties like odor thresholds. ijournalse.orgijournalse.org

Research has demonstrated that variations in the odor activities of pyrazine derivatives are dependent on their chemical structure, specifically the nature and position of substituent groups on the pyrazine ring. ijournalse.org Both two-dimensional (2D) and three-dimensional (3D) QSPR models have been developed to quantify these relationships.

One study focused on creating a 2D-QSPR model for a series of 78 pyrazine derivatives to predict their odor thresholds. ijournalse.org In this research, molecular descriptors were calculated using software like Gaussian 09W and ChemOffice, with quantum chemical descriptors derived from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level. ijournalse.orgijournalse.org A statistical method known as stepwise Multiple Linear Regression (MLR) was employed to build the model, which showed high internal and external consistency. ijournalse.org

In a continuation of this work, 3D-QSPR models were developed for the same set of 78 pyrazine derivatives to analyze their odor thresholds. researchgate.net These models were built using advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), with Partial Least Squares (PLS) regression. researchgate.net The CoMFA and CoMSIA methods evaluate the steric and electrostatic fields around the molecules to relate them to their biological or physical properties. The statistical results from the CoMFA model, in particular, showed a good agreement between experimental and predicted odor threshold values. researchgate.net

The table below summarizes the statistical parameters for the CoMFA and CoMSIA models developed in the 3D-QSPR study of pyrazine derivatives. researchgate.net

Table 1: Statistical Parameters of 3D-QSPR Models for Pyrazine Derivatives

| Model | r² (Non-cross-validated correlation coefficient) | q² or r²cv (Cross-validated correlation coefficient) | r² test (External validation correlation coefficient) |

|---|---|---|---|

| CoMFA | 0.788 | 0.605 | 0.542 |

| CoMSIA | Not specified | Not specified | Not specified |

Data sourced from a 3D-QSPR study on the olfactive property of pyrazine derivatives. researchgate.net

These modeling studies provide valuable insights for the targeted design of new pyrazine derivatives with desired olfactory properties. africaresearchconnects.com

Spectroscopic Property Predictions via Computational Methods for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. While specific computational studies on the spectroscopic properties of this compound are not detailed in the reviewed literature, the methodologies for such predictions are well-established for pyrazine and its derivatives. researchgate.netbendola.com These methods are routinely used to calculate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgjocpr.com

Density Functional Theory (DFT) is a primary method used for these predictions. mdpi.comchemrxiv.org By optimizing the molecular geometry and calculating the force field, researchers can predict vibrational frequencies. researchgate.net For instance, in studies of substituted pyrazines, DFT calculations (e.g., using the B3LYP functional) have been successfully used to assign experimental FT-IR and FT-Raman spectral bands based on the Potential Energy Distribution (PED). chemrxiv.org The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors.

The table below illustrates a typical comparison between experimental and DFT-calculated vibrational frequencies for a substituted pyrazine, demonstrating the accuracy of the method.

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Pyrazine

| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (DFT) |

|---|---|---|---|

| Pyrazine Ring Stretching | 1520 | 1525 | 1548-1145 (Range) |

| C-H Stretching | 3070 | 3064 | 3062, 3055, 3052 |

| C-H in-plane bending | 1476, 1437 | 1451, 1382 | 1474, 1417 |

This table is a representative example based on data for various pyrazine derivatives and is not specific to this compound. Data compiled from studies on substituted pyrazines. researchgate.net

For electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.org It is used to calculate the energies of electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the absorption bands observed experimentally. rsc.orgmdpi.com

Furthermore, ab initio methods, such as Møller–Plesset perturbation theory (MP2) and more advanced Equation-of-Motion Coupled-Cluster (EOM-CC) methods, are employed for highly accurate predictions, especially for complex systems involving vibronic coupling between electronic states, as is common in pyrazine. nih.govresearchgate.net The prediction of NMR spectra also relies on these quantum chemical calculations, where the magnetic shielding of each nucleus is computed to determine its chemical shift. jocpr.comnih.gov

Applying these computational techniques to this compound would involve first optimizing its three-dimensional structure and then performing frequency, TD-DFT, and NMR calculations to generate its predicted IR, Raman, UV-Vis, and NMR spectra. These theoretical spectra would be invaluable for interpreting experimental data and confirming the molecular structure.

Exploration of Chemical Reactivity and Derivatization of 1 5 Tert Butylpyrazin 2 Yl Ethanone

Modification of the Ethanone (B97240) Moiety in 1-(5-Tert-butylpyrazin-2-yl)ethanone

The ethanone side chain, with its reactive carbonyl group, is a prime site for a variety of chemical transformations, including reductions, oxidations, and condensation reactions.

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. For instance, the microbial reduction of related acetylpyridine derivatives has been studied, suggesting that similar enzymatic or chemo-selective reductions could be applied to this compound to yield the corresponding alcohol. molaid.com

Table 1: Hypothetical Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium borohydride | 1-(5-tert-butylpyrazin-2-yl)ethanol |

This table represents a predicted reaction based on the general reactivity of ketones.

Oxidation of the ethanone moiety is less common but could potentially proceed under specific conditions to yield carboxylic acid derivatives, although this would involve carbon-carbon bond cleavage. More relevant is the oxidation of the corresponding alcohol, obtained from reduction, back to the ketone.

The carbonyl group of this compound is susceptible to a range of condensation and addition reactions, allowing for the extension of the carbon chain and the formation of new functional groups.

Claisen-Schmidt Condensation: This base-catalyzed reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. In the case of this compound, it can react with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. Studies on the Claisen-Schmidt condensation of 2-acetylpyridine (B122185) with benzaldehyde (B42025) derivatives have shown that the choice of base catalyst (e.g., NaOH or KOH) and solvent can influence the reaction yield.

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. This reaction provides a pathway to synthesize various substituted alkenes. The Knoevenagel condensation has been successfully applied to various aromatic and heterocyclic aldehydes, indicating its potential applicability to this compound.

Table 2: Examples of Condensation Reactions with 2-Acetylpyrazine as a Model Compound

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Claisen-Schmidt | 2-Acetylpyridine, Benzaldehyde | NaOH, Ethanol | 1,3-Di(pyridin-2-yl)prop-2-en-1-one | |

| Knoevenagel | Aromatic Aldehydes, Malononitrile | Agro-waste extract | α,β-unsaturated benzylidene derivatives |

Functionalization of the Pyrazine (B50134) Ring System of this compound

The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electronic character influences its susceptibility to various functionalization reactions, such as halogenation, nitration, and cross-coupling.

The introduction of halogen or nitro groups onto the pyrazine ring can be challenging due to the ring's deactivation. However, under specific conditions, these functionalizations are achievable. The presence of the tert-butyl group, an electron-donating group, can influence the regioselectivity of these reactions.

Nitration of pyrazine derivatives typically requires strong nitrating agents. Studies on the nitration of pyrazoles and other nitrogen-containing heterocycles have shown that the reaction conditions, such as the choice of nitrating agent (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O), are critical for achieving the desired product. The electron-donating nature of the tert-butyl group would be expected to direct nitration to specific positions on the pyrazine ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to couple aryl or vinyl halides with boronic acids or their esters. This reaction is particularly valuable for functionalizing heterocyclic rings. To apply this reaction to this compound, a halogenated derivative would first need to be synthesized. For example, a chloro- or bromo-substituted this compound could be coupled with various boronic acids to introduce new aryl or heteroaryl substituents. The Suzuki-Miyaura coupling of chloropyridines and halopurines with boronic acids has been well-documented, providing a strong precedent for its application to pyrazine systems.

Table 3: Generalized Suzuki-Miyaura Coupling of a Halogenated Pyrazine Derivative

| Reactants | Catalyst/Conditions | Product |

| Chloro-(5-tert-butylpyrazin-2-yl)ethanone, Phenylboronic acid | Pd catalyst, Base | Phenyl-(5-tert-butylpyrazin-2-yl)ethanone |

This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling protocols for related heterocycles.

Synthesis of Heterocyclic Scaffolds Incorporating this compound as a Building Block

The reactive nature of the ethanone moiety in this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. For example, the acetyl group can be a precursor for the formation of fused or linked heterocyclic rings.

One notable application is the synthesis of triazole derivatives. Research has shown that acetylpyrazines can be used to synthesize novel triazolo[4,3-a]pyrazine derivatives, which have shown potential antibacterial activity. The synthesis often involves the reaction of a hydrazone derivative of the acetylpyrazine (B1664038) with a suitable cyclizing agent. This approach allows for the construction of a five-membered triazole ring fused to the pyrazine core.

Design and Synthesis of Ligands and Chelation Agents Derived from this compound

The molecular architecture of this compound, featuring a pyrazine ring and a reactive keto group, provides an excellent foundation for the design of sophisticated ligands. The pyrazine moiety itself contains two nitrogen atoms that can act as coordination sites. The strategic derivatization of the acetyl group introduces additional donor atoms, such as nitrogen and oxygen, leading to the formation of polydentate ligands capable of forming stable complexes with a wide range of metal ions.

A primary and effective method for transforming this compound into versatile ligands is through condensation reactions with primary amines to form Schiff bases, or with hydrazines and their derivatives to yield hydrazones. These reactions are generally straightforward and result in products with an imine (C=N) or hydrazone (C=N-N) functionality, which are excellent coordinating groups.

Schiff Base Ligand Synthesis

The reaction of this compound with various primary amines leads to the formation of Schiff base ligands. The general synthesis involves the refluxing of equimolar amounts of the ketone and the respective amine in a suitable solvent, often with a catalytic amount of acid. researchgate.net The resulting Schiff base ligands are typically bidentate or tridentate, depending on the structure of the amine used.

A hypothetical reaction scheme for the synthesis of a Schiff base ligand from this compound and a generic primary amine (R-NH₂) is presented below:

Reaction: this compound + R-NH₂ → Schiff Base Ligand + H₂O

This reaction can be diversified by using a variety of amines, including aliphatic, aromatic, and heterocyclic amines, to tune the steric and electronic properties of the resulting ligand.

Interactive Data Table: Representative Schiff Base Ligands Derived from this compound

| Amine Reactant | Resulting Ligand Name | Potential Coordinating Atoms |

| Aniline | N-(1-(5-tert-butylpyrazin-2-yl)ethylidene)aniline | N(pyrazine), N(imine) |

| 2-Aminoethanol | 2-((1-(5-tert-butylpyrazin-2-yl)ethylidene)amino)ethanol | N(pyrazine), N(imine), O(hydroxyl) |

| Ethylenediamine | N,N'-bis(1-(5-tert-butylpyrazin-2-yl)ethylidene)ethane-1,2-diamine | N(pyrazine) x2, N(imine) x2 |

| 2-Aminophenol | 2-((1-(5-tert-butylpyrazin-2-yl)ethylidene)amino)phenol | N(pyrazine), N(imine), O(phenolic) |

Hydrazone Ligand Synthesis

Similarly, condensation of this compound with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, thiosemicarbazide) yields hydrazone ligands. ijsr.netresearchgate.net These ligands often exhibit enhanced chelating ability due to the presence of the N-N bond and the potential for additional donor atoms from the hydrazine moiety.

A representative reaction for the synthesis of a hydrazone ligand is as follows:

Reaction: this compound + H₂N-NH-R → Hydrazone Ligand + H₂O

The resulting hydrazones can act as bidentate, tridentate, or even tetradentate ligands, capable of forming stable five- or six-membered chelate rings with metal ions.

Interactive Data Table: Representative Hydrazone Ligands Derived from this compound

| Hydrazine Reactant | Resulting Ligand Name | Potential Coordinating Atoms |

| Hydrazine Hydrate | This compound hydrazone | N(pyrazine), N(imine) |

| Phenylhydrazine | This compound phenylhydrazone | N(pyrazine), N(imine) |

| Thiosemicarbazide | 2-(1-(5-tert-butylpyrazin-2-yl)ethylidene)hydrazine-1-carbothioamide | N(pyrazine), N(imine), S(thione) |

| Girard's Reagent T | 2-(1-(5-tert-butylpyrazin-2-yl)ethylidene)hydrazine-1,1,1-trimethyl-2-oxoethan-1-aminium chloride | N(pyrazine), N(imine), O(carbonyl) |

Chelation and Metal Complex Formation

The synthesized Schiff base and hydrazone ligands derived from this compound are expected to be excellent chelating agents for a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). youtube.com The coordination typically involves the nitrogen atom of the pyrazine ring and the nitrogen atom of the imine or hydrazone group. If other donor groups are present in the ligand structure (e.g., hydroxyl, phenolic, or thiol groups), they can also participate in coordination, leading to the formation of highly stable metal complexes.

The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can exhibit diverse geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion and the nature of the ligand. The study of such complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. bohrium.com

Applications and Emerging Roles of 1 5 Tert Butylpyrazin 2 Yl Ethanone in Specialized Chemical Fields

Role in Organic Synthesis as a Building Block or Intermediate

In organic synthesis, the reactivity of the acetyl and pyrazine (B50134) groups in 1-(5-tert-butylpyrazin-2-yl)ethanone makes it a versatile building block. The ketone functionality can undergo a wide array of chemical transformations, including but not limited to, reduction to an alcohol, conversion to an amine via reductive amination, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. These transformations allow for the elaboration of the side chain, leading to more complex molecular architectures.

Furthermore, the pyrazine ring itself can be functionalized. For instance, the carbon-hydrogen bonds on the ring can be activated for metallation and subsequent reaction with electrophiles. The nitrogen atoms of the pyrazine ring can also influence its reactivity and can be involved in directing synthetic transformations. The tert-butyl group, being bulky, can exert significant steric influence on these reactions, potentially leading to high regioselectivity in the products formed. The use of pyrazine derivatives in the synthesis of complex heterocyclic systems is a well-established area of research, highlighting the potential of this compound as a precursor to novel chemical entities.

Potential in Materials Science and Polymer Chemistry

The incorporation of pyrazine units into larger molecular frameworks has been a successful strategy for developing new materials with interesting electronic and physical properties. The electron-deficient nature of the pyrazine ring makes it an attractive component for materials with applications in electronics and photonics.

Functional polymers containing pyrazine units are of interest due to their potential applications in various fields. The acetyl group of this compound can serve as a handle for polymerization reactions. For example, it could be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting polymers would possess the electronic characteristics of the pyrazine ring, potentially leading to materials with tailored conductivity, thermal stability, or photophysical properties. The bulky tert-butyl group could also influence the polymer's morphology and solubility.

Pyrazine derivatives are increasingly being investigated for their use in organic electronics. researchgate.net Their electron-accepting properties make them suitable for n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The incorporation of pyrazine units into π-conjugated systems can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. bldpharm.com

Research on fused-ring pyrazine derivatives has shown that the nature of the pyrazine core significantly influences the electron affinities and thin-film morphology of the resulting materials, which in turn affects device performance. mdpi.com Specifically, pyrazine-based materials have shown promise in solar cells, light-emitting diodes, and field-effect transistors. researchgate.net The presence of the tert-butyl group in this compound can enhance the solubility and processability of any derived materials, which is a critical factor for device fabrication. Furthermore, pyrazine-based emitters have been used to achieve high quantum efficiencies in thermally activated delayed fluorescence (TADF) OLEDs. chemicalbook.com

Table 1: Potential Optoelectronic Applications of Pyrazine-Based Materials

| Application | Role of Pyrazine Unit | Potential Advantage of this compound Moiety |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor material | Enhanced solubility and processability due to the tert-butyl group. |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport layer or emissive layer component | Improved device efficiency and stability. bldpharm.comchemicalbook.com |

Applications in Analytical Chemistry as a Standard or Reagent

In analytical chemistry, compounds with high purity and well-defined structures are essential as standards for the calibration of instruments and the validation of analytical methods. Given that this compound can be synthesized and purified to a high degree, it has the potential to serve as a reference standard in techniques such as chromatography (GC, HPLC) and spectroscopy (NMR, MS) for the identification and quantification of related pyrazine derivatives in various matrices.

The ketone functionality and the nitrogen atoms of the pyrazine ring could also be exploited for its use as a derivatizing reagent. For example, it could react with specific analytes to form products that are more easily detected by certain analytical techniques, such as fluorescence or UV-Vis spectroscopy.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atoms in the pyrazine ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs). mdpi.comnih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties.

The acetyl group can also participate in coordination or be modified to introduce additional donor atoms, leading to multidentate ligands. The steric bulk of the tert-butyl group can play a crucial role in controlling the coordination environment around the metal center, influencing the geometry and reactivity of the resulting complex. researchgate.net This can be particularly important in the design of catalysts where the selectivity of a reaction is highly dependent on the steric environment of the active site.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Pyrazine and its derivatives are widely used as linkers in the synthesis of MOFs due to their ability to bridge metal centers. nih.govnih.govbcrec.id These pyrazine-based MOFs can exhibit high porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. nih.govbcrec.id

While this compound itself may act as a monodentate or bidentate ligand, it can be chemically modified, for example, by converting the acetyl group into a carboxylic acid, to create a bifunctional linker suitable for MOF synthesis. The resulting MOFs would have the pyrazine unit integrated into their framework, and the tert-butyl groups would project into the pores, modifying their size, shape, and chemical environment. This could lead to MOFs with tailored properties for specific applications, such as selective gas adsorption or shape-selective catalysis. nih.gov The synthesis of MOFs often involves solvothermal or hydrothermal methods where the ligand and the metal salt are reacted in a suitable solvent at elevated temperatures.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are not extensively documented, the pyrazine moiety is a recognized platform for the development of ligands in catalysis. Pyrazine and its derivatives are known to coordinate with metal centers, influencing the activity and selectivity of catalysts. tandfonline.comacs.org

The nitrogen atoms of the pyrazine ring in this compound can act as donor sites for metal coordination, making it a potential ligand for various catalytic transformations. The electronic properties of the pyrazine ring, which is less basic than pyridine, can be modulated by substituents. nih.gov The electron-donating nature of the tert-butyl group can increase the electron density on the pyrazine ring, potentially enhancing its coordination ability and influencing the catalytic activity of the resulting metal complex.

Furthermore, acetylpyrazines, in general, are valuable intermediates in organic synthesis. researchgate.net They can participate in a variety of reactions, including coupling reactions and alkylations, to produce more complex molecules. researchgate.netresearchgate.net The acetyl group in this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into larger catalytic structures or for its transformation into other functional groups that could have catalytic relevance. For instance, α-amino ketones, which can be synthesized from ketones, are important intermediates in the synthesis of pyrazine-based polymers with potential applications in semiconductor materials. researchgate.netacs.org

The field of heterogeneous catalysis has also seen the use of pyrazine-based structures. For example, nickel single atoms supported on carbon nitride have been used in ligand-tuned heterogeneous catalysis for various coupling reactions. acs.org The ability of pyrazine derivatives to act as ligands suggests that this compound could potentially be anchored to solid supports to create heterogeneous catalysts.

Table 1: Potential Catalytic Roles of Pyrazine Derivatives

| Catalyst Type | Role of Pyrazine Moiety | Potential Application of this compound |

| Homogeneous | Ligand for metal complexes | Formation of metal complexes for cross-coupling reactions, hydrogenations, etc. |

| Heterogeneous | Anchor for solid-supported catalysts | Development of recyclable catalysts for fine chemical synthesis. |

| Intermediate | Building block for complex molecules | Synthesis of more elaborate ligands or catalytically active compounds. |

Agricultural Chemistry Research

Pyrazine derivatives have been investigated for their potential applications in agricultural chemistry, particularly as herbicides and insecticides. researchgate.netnih.gov The biological activity of these compounds is often linked to the pyrazine core, which can be considered a bioisostere of naturally occurring molecules like nicotinamide (B372718) or pyrimidine (B1678525) nucleic bases. researchgate.net

The specific substitution pattern on the pyrazine ring is crucial for determining the type and extent of biological activity. Quantitative structure-activity relationship (QSAR) studies on pyrazolo[5,1-d] researchgate.netepa.govnih.govacs.orgtetrazin-4(3H)one derivatives have shown that the herbicidal activity is influenced by the molar refractivity, steric, and electronic parameters of the substituents. nih.gov For instance, the herbicidal activity against Brassica campestris was found to be affected by the electronic parameters of the substituents on the phenyl ring. nih.gov

While there is no direct report on the herbicidal or insecticidal properties of this compound, the presence of the bulky tert-butyl group could play a significant role. In some classes of herbicides, the size and hydrophobicity of substituents are key determinants of activity. nih.gov Similarly, acetyl-substituted pyrazoline derivatives have been synthesized and shown to possess both fungicidal and insecticidal activities. acs.org For example, a series of 1-acetyl-3,5-diarylpyrazoline derivatives were found to be effective against various fungi and insects. acs.org

The structural features of this compound, combining a pyrazine ring with an acetyl and a tert-butyl group, make it a candidate for screening in agricultural applications. The tert-butyl group could enhance lipophilicity, potentially improving penetration through plant cuticles or insect exoskeletons, while the acetyl group could be involved in binding to target enzymes or receptors.

Table 2: Reported Agricultural Activities of Related Heterocyclic Compounds

| Compound Class | Type of Activity | Key Structural Features | Reference |

| Pyrazine Derivatives | Herbicidal | Variously substituted pyrazine ring | researchgate.net |

| Pyrazolo-tetrazinones | Herbicidal | Substituent electronic and steric parameters | nih.gov |

| Acetyl Pyrazolines | Fungicidal, Insecticidal | Acetyl group and substituted aryl rings | acs.org |

| Phenylpyridine Derivatives | Insecticidal | Phenylpyridine and amide moieties | nih.gov |

| Benzothiazine Derivatives | Herbicidal | Phenoxyacetyl group at the 3-position | sci-hub.se |

Chemo-Sensor and Optoelectronic Material Development

Pyrazine-based materials are of significant interest in the development of chemo-sensors and optoelectronic devices due to their favorable electronic properties. nih.govacs.org The pyrazine ring is electron-deficient, making it a good acceptor unit in donor-acceptor (D-A) type molecules, which are fundamental to many organic electronic materials. nih.gov The electronic properties of these materials can be finely tuned by introducing different substituents onto the pyrazine core. nih.gov

The introduction of an electron-donating group, such as a tert-butyl group, onto the pyrazine ring can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the material's absorption, emission, and charge transport properties. epa.gov Pyrazine-based organic sensitizers have been successfully used in dye-sensitized solar cells (DSSCs), achieving high power conversion efficiencies. optica.org The design of these sensitizers often involves a D-A architecture where the pyrazine unit acts as the acceptor.

Furthermore, pyrazinyl ketones can serve as the basis for fluorescent chemo-sensors. The acetyl group can act as a binding site for metal ions, and the pyrazine ring can be part of the fluorophore. The interaction with an analyte can lead to changes in the fluorescence properties, such as enhancement or quenching, allowing for detection. nih.gov For example, pyrazole (B372694) derivatives have been developed as fluorescent sensors for a variety of cations. nih.gov

Given these precedents, this compound could be explored as a building block for optoelectronic materials or as a chemo-sensor itself. The combination of the electron-donating tert-butyl group and the electron-withdrawing acetyl group on the pyrazine ring could lead to interesting intramolecular charge transfer (ICT) characteristics, which are desirable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 3: Optoelectronic and Sensing Applications of Pyrazine and Related Derivatives

| Application | Role of Pyrazine Derivative | Key Structural Features | Reference |

| Dye-Sensitized Solar Cells | Organic Sensitizer (Acceptor) | Donor-Acceptor architecture | nih.govoptica.org |

| Organic Light-Emitting Diodes | Emissive or Electron-Transport Material | Conjugated systems with electron-deficient pyrazine core | researchgate.net |

| Fluorescent Chemo-sensors | Fluorophore and Binding Site | Pyrazine ring with coordinating groups (e.g., acetyl) | nih.gov |

| Organic Batteries | Cathode Material | Redox-active pyrazine and quinone units | acs.orgjlu.edu.cnchinesechemsoc.org |

| Perovskite Solar Cells | Hole Transport Layer | Pyrazine core with triphenylamine (B166846) branches | epa.gov |

Sustainable and Green Chemistry Approaches in the Synthesis and Transformation of 1 5 Tert Butylpyrazin 2 Yl Ethanone

Atom Economy and E-Factor Analysis of Synthetic Routes to 1-(5-Tert-butylpyrazin-2-yl)ethanone

Atom economy and the Environmental Factor (E-factor) are key metrics for assessing the greenness of a chemical process. researchgate.netthegoodscentscompany.com

Atom Economy

Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. researchgate.net An ideal reaction would have a 100% atom economy.

For the proposed Friedel-Crafts acylation:

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-tert-Butylpyrazine (B1581022) | C₈H₁₂N₂ | 136.20 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| This compound | C₁₀H₁₄N₂O | 178.23 |

| Hydrochloric Acid (byproduct) | HCl | 36.46 |

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

% Atom Economy = (178.23 / (136.20 + 78.50)) x 100

% Atom Economy = (178.23 / 214.70) x 100 ≈ 83.01%

This indicates that, even with a 100% chemical yield, approximately 17% of the reactant mass is lost as a byproduct (hydrochloric acid).

E-Factor (Environmental Factor)

The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process. thegoodscentscompany.com

E-Factor = (Total Mass of Waste) / (Mass of Product)

To calculate a realistic E-factor, we must consider not only byproducts but also solvent losses, catalyst waste, and waste from workup and purification. Assuming a reaction yield of 85% and the use of a solvent like dichloromethane (B109758) and a catalyst like aluminum chloride, a hypothetical E-factor can be estimated.

| Component | Mass (hypothetical) | Role | Waste Component |

| 2-tert-Butylpyrazine | 136.2 g (1 mol) | Reactant | Unreacted starting material |

| Acetyl Chloride | 78.5 g (1 mol) | Reactant | - |

| Aluminum Chloride | 133.3 g (1 mol) | Catalyst | Aluminum hydroxide (B78521) (after quench) |

| Dichloromethane | 500 mL (approx. 665 g) | Solvent | Solvent waste |

| Water (for workup) | 200 mL (200 g) | Quenching/Washing | Aqueous waste |

| This compound | 151.5 g (0.85 mol) | Product | - |

| Hydrochloric Acid (byproduct) | 36.5 g (1 mol) | Byproduct | Neutralized salts in aqueous waste |

Estimated Waste:

Unreacted starting materials (assuming 15% loss): ~20.4 g of 2-tert-butylpyrazine

Catalyst waste (converted to Al(OH)₃): ~78 g

Solvent waste: ~665 g

Aqueous waste (including neutralized HCl and other salts): >200 g

Hypothetical E-Factor Calculation:

Total Waste ≈ 20.4 + 78 + 665 + 200 = 963.4 g

E-Factor ≈ 963.4 g / 151.5 g ≈ 6.36

This E-factor is significant, with the majority of the waste originating from the solvent and the catalyst workup. This highlights the need for greener alternatives.

Use of Eco-Friendly Solvents and Reagents

The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis.

Solvents: Traditional Friedel-Crafts acylations often employ chlorinated solvents like dichloromethane, which are hazardous and environmentally persistent. Greener alternatives could include:

Ionic Liquids: These can act as both solvent and catalyst, are non-volatile, and can often be recycled.

Solvent-free conditions: If the reactants are liquid, running the reaction neat or using a melt of the reactants can eliminate solvent waste.

Greener organic solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, or tert-amyl alcohol have better environmental profiles than many traditional solvents. libretexts.org

Reagents:

Acetylating Agent: Acetyl chloride is highly reactive and corrosive, and it produces HCl as a byproduct. Acetic anhydride (B1165640) is a less reactive but still effective alternative that produces acetic acid as a byproduct, which is less hazardous than HCl.

Catalyst: Stoichiometric amounts of AlCl₃ are often required, leading to significant waste. The use of catalytic amounts of a more active Lewis acid or a solid acid catalyst that can be easily recovered and reused would be a significant improvement.

Catalytic and Enzyme-Assisted Synthesis of this compound

Moving from stoichiometric to catalytic processes is a cornerstone of green chemistry.

Catalytic Approaches:

Heterogeneous Catalysts: Zeolites and other solid acid catalysts can replace Lewis acids like AlCl₃ in Friedel-Crafts type reactions. These catalysts can be easily filtered off, reducing waste from the workup and allowing for catalyst recycling.

Manganese Pincer Complexes: Research has shown that manganese pincer complexes can catalyze the dehydrogenative coupling of amino alcohols to form substituted pyrazines, producing only water and hydrogen gas as byproducts. google.com While this specific route may not directly yield the target ketone, it demonstrates the potential for developing highly atom-economical catalytic routes to pyrazine (B50134) derivatives.

Heterogeneous Platinum Catalysts: A Pt/CeO₂/Al₂O₃ catalyst has been developed for the synthesis of pyrazines from vicinal diols and ammonia, offering a reusable and efficient catalytic system.

Enzyme-Assisted Synthesis:

Transaminases: ω-Transaminases have been used for the synthesis of pyrazines through the dimerization of α-amino ketones formed from α-diketones. This biocatalytic approach offers high selectivity and mild reaction conditions.

Lipases: Immobilized lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the amidation of pyrazine esters to form pyrazinamides. libretexts.org A similar enzymatic approach could potentially be developed for the synthesis of pyrazine ketones.

Nonribosomal Peptide Synthetases (NRPSs): Certain NRPS enzymes are known to produce pyrazine derivatives through the dimerization of amino aldehydes. Engineering such enzymes could provide a direct biosynthetic route to functionalized pyrazines.

Waste Minimization and Byproduct Management

A holistic green chemistry approach requires careful consideration of waste streams.

Waste Minimization:

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate workups and purifications, thereby minimizing solvent use and waste generation. For instance, a one-pot synthesis of pyrazine derivatives has been reported using aqueous methanol (B129727) and a catalytic amount of potassium tert-butoxide, which is a more environmentally benign approach than many traditional methods.

Catalyst Recycling: The use of heterogeneous or immobilized catalysts, as mentioned above, is a key strategy for waste reduction.

Solvent Recycling: Where solvents are necessary, choosing solvents that are easily recovered and purified for reuse can significantly reduce the E-factor.

Byproduct Management:

HCl from Friedel-Crafts: The hydrochloric acid byproduct from the Friedel-Crafts acylation is corrosive and hazardous. It is typically neutralized with a base, which generates salt waste. In an industrial setting, the HCl could potentially be captured and used in other processes.

Byproducts from Catalytic Routes: The ideal scenario is a reaction that produces only benign or valuable byproducts. For example, the manganese-catalyzed route produces H₂ and H₂O, which are environmentally harmless. google.com The hydrogen gas could even be captured and used as a fuel source.

Future Directions and Research Frontiers for 1 5 Tert Butylpyrazin 2 Yl Ethanone

Exploration of Novel Synthetic Pathways

While classical methods for pyrazine (B50134) synthesis, such as the condensation of diamines with dicarbonyls, have been well-established, the future lies in developing more efficient, sustainable, and versatile synthetic routes. researchgate.netyoutube.com The focus is shifting from traditional, often harsh, reaction conditions to innovative strategies that offer higher yields, greater selectivity, and a better environmental profile.

A significant frontier is the adoption of biocatalysis and chemo-enzymatic methods. nih.gov The use of enzymes like transaminases (ATAs) to mediate the key amination of ketone precursors represents a green and highly selective approach to forming the pyrazine core. nih.gov For instance, the amination of α-diketones can yield α-amino ketones, which then undergo oxidative dimerization to produce pyrazines. nih.gov Another promising area is the development of continuous-flow systems. nih.govrsc.org These systems offer superior control over reaction parameters like temperature and residence time, leading to enhanced reaction rates, easier automation, and improved scalability compared to traditional batch reactions. nih.gov A continuous-flow method for producing pyrazinamide (B1679903) derivatives using an immobilized lipase (B570770) has demonstrated the potential for high yields in shorter reaction times with greener solvents. nih.govrsc.orgrsc.org